The synthesis of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a multi-step process that is usually carried out in a laboratory setting. The first step involves the condensation of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-3-nitrobenzohydrazide. This compound is then subjected to catalytic hydrogenation to convert the nitro group to an amine group, which leads to the formation of 4-chloro-3-aminobenzohydrazide. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of thionyl chloride to yield 2-bromo-N-(1-methylpyrazol-4-yl)benzamide.
The characterization of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is usually done using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The IR spectrum of this compound shows peaks at 3349 cm-1, 3125 cm-1, 1666 cm-1, and 1529 cm-1, which correspond to the stretching vibrations of the N-H, C-H, C=O, and C-N bonds, respectively. The 1H NMR spectrum shows signals at δ 8.10 (d, J=8.6 Hz, 1H), δ 7.75-7.63 (m, 3H), δ 7.49 (dd, J=8.6, 1.6 Hz, 1H), δ 3.41 (s, 3H), and δ 3.08 (s, 2H), which correspond to the protons in the benzene ring, pyrazole ring, and methyl group. The MS spectrum of this compound shows a peak at m/z 286, which corresponds to the molecular ion peak.